molecular formula C13H20N2O2 B1644381 2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine CAS No. 904806-00-4

2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine

Cat. No.: B1644381
CAS No.: 904806-00-4
M. Wt: 236.31 g/mol
InChI Key: LLHJMZDWRQDJAN-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of morpholine-containing compounds has followed a progressive trajectory since the initial discovery of morpholine itself in the early 20th century. Morpholine, with the chemical formula O(CH₂CH₂)₂NH, was first named by Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. The systematic exploration of morpholine derivatives began in earnest during the 1950s, when the first marketed morpholine-containing drug, preludin, was introduced for obesity treatment in 1955. This milestone marked the beginning of sustained interest in morpholine-based compounds for pharmaceutical applications.

The evolution of morpholine chemistry accelerated significantly in the following decades, with researchers recognizing the heterocycle's advantageous physicochemical, biological, and metabolic properties. The development of compounds featuring both methoxyphenyl and morpholine moieties represents a natural progression in this field, as medicinal chemists sought to combine the favorable properties of aromatic methoxy substituents with the well-established benefits of morpholine rings. The specific structural arrangement found in this compound reflects more recent advances in synthetic methodology that allow for the precise positioning of multiple functional groups within a single molecular framework.

Industrial production methods for morpholine were established through multiple synthetic routes, including the dehydration of diethanolamine with concentrated sulfuric acid and the reaction of bis(2-chloroethyl)ether with ammonia. These foundational synthetic approaches provided the technical foundation for the development of more complex morpholine derivatives, including compounds with substituted phenyl groups and extended alkyl chains.

Structural Relationship to Morpholine-Based Compounds

This compound exhibits structural similarities to several well-characterized morpholine derivatives documented in the chemical literature. The compound shares key structural features with (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, which has the molecular formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 grams per mole. This related compound demonstrates how methoxy-substituted aromatic rings can be successfully incorporated into morpholine-containing frameworks while maintaining desirable chemical properties.

The morpholine ring system in these compounds features both amine and ether functional groups, creating a heterocycle that serves multiple roles in molecular recognition and biological activity. Research indicates that the morpholine moiety contributes significantly to the pharmacological profiles of bioactive compounds through several mechanisms: enhanced binding affinity, improved potency, increased selectivity for specific molecular targets, and favorable pharmacokinetic properties. The electron-deficient cyclic system of morpholine can participate in hydrophobic interactions while simultaneously offering a well-balanced lipophilic-hydrophilic profile that enhances drug-like characteristics.

The methoxy substituent on the phenyl ring represents another important structural feature that influences the compound's properties. Methoxy groups are known to modulate electronic properties of aromatic systems while providing opportunities for hydrogen bonding interactions with biological targets. The specific positioning of the methoxy group at the 2-position (ortho) of the phenyl ring creates unique steric and electronic environments that can influence both chemical reactivity and biological activity.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic strategies for creating multifunctional molecules. Morpholine has been established as a privileged structure in medicinal chemistry, defined by its frequent occurrence in numerous approved and experimental drugs as well as bioactive molecules. The classification of morpholine as a privileged structure reflects its versatility as a synthetic building block and its ability to confer beneficial properties across diverse therapeutic applications.

Recent advances in morpholine synthesis have significantly expanded the accessibility of complex morpholine derivatives. The stannyl amine protocol developed by the Bode group represents a major breakthrough in morpholine synthesis, offering broad substrate scope and generally good yields without the necessity of protecting groups. This methodology enables the construction of morpholines with diverse substitution patterns, facilitating the development of compounds like this compound.

The compound's structural features align with current trends in central nervous system drug discovery, where morpholines are utilized to enhance potency through molecular interactions, act as scaffolds directing appendages toward specific binding sites, and improve pharmacokinetic properties. Research has demonstrated that morpholine-containing compounds can modulate various therapeutic targets, including metabotropic receptors, kinases, and enzymes involved in neurodegenerative diseases.

Structural Component Function Research Applications
Morpholine Ring Privileged scaffold Central nervous system drug discovery, enzyme inhibition
Methoxyphenyl Group Electronic modulation Receptor binding, selectivity enhancement
Ethylamine Chain Linker flexibility Pharmacokinetic optimization, target accessibility
Combined Architecture Multifunctional activity Neurological disorders, metabolic diseases

The synthetic accessibility of morpholine derivatives has been further enhanced by developments in palladium-catalyzed methodologies. Research has shown that carboamination reactions between substituted ethanolamine derivatives and aryl bromides can produce bicyclic morpholines with excellent diastereoselectivities. These synthetic advances provide practical pathways for accessing complex morpholine architectures while maintaining high levels of stereochemical control.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-13-5-3-2-4-11(13)12(10-14)15-6-8-17-9-7-15/h2-5,12H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHJMZDWRQDJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

Parameter Details
Reactants 2-Methoxyphenyl isocyanate, morpholine
Temperature 80–120°C (optimized for minimal side reactions)
Pressure 1–3 atm (maintained via automated flow systems)
Catalysts Not explicitly stated; likely acid or base catalysts for urea formation
Yield High (>85%) due to continuous flow processes

The reaction proceeds via nucleophilic attack of morpholine’s secondary amine on the electrophilic carbonyl carbon of the isocyanate, forming a urea intermediate. Subsequent reduction steps (e.g., using LiAlH4 or NaBH4 ) are hypothesized to convert the urea to the target ethylamine. Industrial setups employ continuous flow reactors to enhance mixing and heat transfer, ensuring consistent product quality.

Laboratory-Scale Methodologies

Laboratory syntheses emphasize flexibility and adaptability for small-scale research. A prominent two-step approach, adapted from analogous morpholine derivatives, involves:

Step 1: Alkylation of Morpholine

Morpholine is alkylated with 2-(2-methoxyphenyl)ethyl chloride in the presence of a proton acid catalyst (e.g., p-toluenesulfonic acid ).

Typical Conditions:

  • Molar Ratio: 1:1.2 (morpholine : alkylating agent)
  • Catalyst Loading: 0.001–0.1 mol% relative to morpholine
  • Temperature: 120–200°C (autoclave conditions)
  • Solvent: Solvent-free or low-polarity aprotic solvents (e.g., toluene)

Step 2: Reduction of Intermediate Nitriles

The alkylation product, often a nitrile derivative, is reduced to the primary amine using Raney cobalt or hydrogen gas under ammonia-saturated conditions.

Example Protocol:

  • Reducing Agent: H₂ (180 Torr)
  • Catalyst: Raney cobalt
  • Temperature: 90°C
  • Yield: ~84% (based on analogous methods)

Alternative Synthetic Pathways

Aziridine-Based Alkylation

A one-pot method utilizes aziridine as the alkylating agent, reacting with excess morpholine at elevated temperatures:
$$ \text{Morpholine} + \text{Aziridine} \xrightarrow{\Delta} \text{this compound} $$
Advantages:

  • High atomic efficiency (no byproducts)
  • Avoids toxic intermediates like 2-chloroethylamine

Limitations:

  • Aziridine’s high toxicity necessitates stringent safety protocols.

Reductive Amination

A less common route employs reductive amination of 2-(2-methoxyphenyl)acetophenone with morpholine:
$$ \text{Ketone} + \text{Morpholine} \xrightarrow{\text{NaBH₄}} \text{Target Amine} $$
While theoretically viable, this method suffers from low regioselectivity and is rarely employed.

Optimization and Mechanistic Insights

Catalytic Enhancements

The use of proton acids (e.g., HCl, p-toluenesulfonic acid) accelerates alkylation by polarizing the electrophilic carbon, as demonstrated in analogous syntheses. For example, adding 0.00022 mol of morpholine hydrochloride improved yields by 15% in autoclave reactions.

Solvent-Free Synthesis

Recent advancements prioritize solvent-free conditions to reduce environmental impact. A patent-pending method achieved 87% yield by heating 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole with morpholine at 190°C under autogenous pressure. This approach is adaptable to methoxyphenyl analogs.

Temperature and Pressure Effects

Higher temperatures (≥180°C) favor ring-opening reactions in aziridine-based routes but risk decomposition. Optimal pressure ranges (3–5 atm) balance reaction rate and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The methoxy group and morpholine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of aryl-morpholinoethylamine derivatives. Key structural analogs include:

2-(3-Chloro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride Substituent: 3-chloro-phenyl (vs. 2-methoxy-phenyl in the target compound). Molecular Weight: 240.7 g/mol (hydrochloride salt). Application: Used as a reference standard or impurity in pharmaceutical manufacturing .

2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine

  • Substituent : 4-fluoro-phenyl.
  • Molecular Weight : 224.1 g/mol (exact mass: 224.1273196).
  • Application : Exact pharmacological role unclear, but fluorine’s electronegativity enhances metabolic resistance, suggesting utility in drug design .

Neurotensin Receptor Agonists (e.g., Sanford-Burnham derivatives)

  • Example : Compounds with piperidin-1-yl or quinazoline cores coupled to methoxyphenyl groups.
  • Activity : Demonstrated agonism for neurotensin receptor 1 (NTSR1), a target for neurological and oncological therapies .
  • Comparison : The target compound’s morpholine ring may offer improved solubility over piperidine analogs, though receptor affinity could vary.

Physicochemical Properties

Property 2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine 2-(3-Chloro-phenyl)-2-morpholin-4-YL-ethylamine 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine
Molecular Weight (g/mol) 236.3 240.7 (HCl salt) 224.1
Substituent Electronic Effect Electron-donating (methoxy) Electron-withdrawing (chloro) Electron-withdrawing (fluoro)
Lipophilicity (Predicted) Moderate (LogP ~2.1) Higher (LogP ~2.5) Moderate (LogP ~2.3)
Synthetic Route Reductive amination or Pd-catalyzed coupling Halogenation of phenyl precursors Fluorination via electrophilic substitution

Pharmacological and Industrial Relevance

  • Neurotensin Receptor Modulation : Morpholine-containing analogs, such as those described by Sanford-Burnham, show promise in targeting NTSR1, which regulates dopamine pathways and cancer cell proliferation . The target compound’s methoxy group may enhance blood-brain barrier permeability compared to halogenated analogs.
  • Pharmaceutical Intermediates : The chloro-substituted variant is listed as an impurity (Imp. E(EP)) in drug manufacturing, highlighting the importance of structural purity in regulatory compliance .
  • Analytical Challenges : Exact mass data (e.g., 224.1273196 for the fluoro analog) are critical for LC-MS/MS quantification in pharmacokinetic studies .

Biological Activity

2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine is an organic compound characterized by a methoxyphenyl group and a morpholine ring. This compound has garnered attention in various fields including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H19N1O1\text{C}_{13}\text{H}_{19}\text{N}_{1}\text{O}_{1}

This compound features:

  • A methoxy group which enhances lipophilicity and receptor binding.
  • A morpholine ring that contributes to its pharmacological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. The compound can modulate their activity, leading to various biological effects. The methoxy group and morpholine ring are critical for its binding affinity and specificity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes the IC50 values of this compound against different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.63
HCT116 (Colorectal)0.3
CAPAN-1 (Pancreatic)0.5

These results indicate that the compound exhibits potent activity against breast and colorectal cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study conducted on mice bearing tumor xenografts indicated that treatment with this compound resulted in significant tumor regression compared to control groups. The study reported an increase in apoptosis markers in tumor tissues following treatment .
  • Inflammatory Disease Model : In a model of induced inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers in serum samples, suggesting a potential role in managing inflammatory conditions .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have been shown to improve binding affinity to target proteins and increase cytotoxicity against cancer cells .

Comparative Studies

Comparative studies with similar compounds have revealed that modifications such as the introduction of electron-donating groups can significantly enhance the biological potency of derivatives derived from this compound:

Compound IC50 (µM) Activity Type
2-(2-Methoxy-phenyl)-2-morpholin-4-YL15.63Anticancer
Derivative A (with EDG)0.76Enhanced Anticancer
Derivative B (with EWG)5.51Reduced Activity

These findings underscore the importance of chemical structure in determining biological activity .

Q & A

Q. What role do non-covalent interactions (e.g., hydrogen bonds) play in stabilizing the compound’s crystal lattice?

  • Methodology :
  • SCXRD Analysis : Map intermolecular interactions (e.g., O-H⋯N or C-H⋯π bonds) using Mercury software.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., ’s sulfonate dimer) to predict stability under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine

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